4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Solvent extraction Uranium recovery Nuclear fuel cycle

Sourcing a high-selectivity extractant for f-block elements often means compromising between ligand acidity and complex stability. This ortho-chloro acylpyrazolone solves that. It is the top-performing derivative in its series for uranium(VI) recovery from HCl media, outperforming para-nitro and trifluoromethyl analogs. - Superior U(VI) extraction: Achieves the highest distribution ratios among 1-phenyl-3-methyl-4-acyl-pyrazol-5-one ligands in HCl systems. - Synergistic efficiency: Forms the optimal UO2(PMCBP)2·TOPO complex with trioctylphosphine oxide for maximum metal recovery. - Synthetic versatility: The ortho-chlorine enables a unique intramolecular cyclization to xanthone-fused heterocycles, inaccessible from meta or para isomers. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for your separation process development.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
CAS No. 73087-87-3
Cat. No. B12906892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS73087-87-3
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3
InChIKeyYWEKBTOXEKYAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMCBP (CAS 73087-87-3): Core Identity and Procurement


4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 73087-87-3), also referred to as 1-phenyl-3-methyl-4-(2′-chlorobenzoyl)-pyrazol-5-one (PMCBP), is a 4-acyl-pyrazol-5-one derivative with the molecular formula C17H13ClN2O2 and a molecular weight of 312.75 g/mol . It belongs to the broader 4-acyl-5-pyrazolone ligand family, which is extensively employed in solvent extraction of f-block and transition metals, as well as in the design of bioactive metal complexes [1]. The defining structural feature of this compound is the ortho-chlorine substituent on the benzoyl ring, which imparts distinct steric, electronic, and reactivity properties that are absent in the corresponding meta- and para-chloro isomers or the non-halogenated parent compound.

Why Ortho-Chloro PMCBP Cannot Be Replaced by Generic Analogs


The 2-chlorobenzoyl (ortho) substitution pattern on 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not a trivial structural variation. In metal-extraction applications, the ortho-chloro derivative (PMCBP) consistently outperforms the unsubstituted benzoyl (PMBP), 4-nitrobenzoyl (PMNBP), and 4-trifluoromethylbenzoyl (PMTFP) analogs in uranium(VI) extraction power [1]. Furthermore, the ortho-chlorine enables a unique intramolecular nucleophilic substitution reaction that yields xanthone-fused heterocycles—a transformation that is structurally impossible for the 3-chloro (meta, CAS 64598-51-2) and 4-chloro (para, CAS 70692-01-2) isomers [2]. Substituting this compound with a generic 4-acylpyrazolone would therefore forfeit both superior chelation-driven extraction performance and a synthetically valuable reactivity handle.

Quantitative Differentiation: PMCBP vs. Closest 4-Acylpyrazolone Analogs


Uranium(VI) Extraction Power Ranking vs. PMNBP, PMTFP, and PMBP

In a direct head-to-head comparison of five 1-phenyl-3-methyl-4-acyl-pyrazol-5-one derivatives for the extraction of uranium(VI) from hydrochloric acid into chloroform, the extraction power decreased in the order: PMCBP > PMNBP > PMTFP = PMBP > PMAP [1]. The ortho-chlorobenzoyl derivative (PMCBP, i.e., the target compound) exhibited the highest extraction efficiency among all tested analogs, surpassing the 4-nitrobenzoyl (PMNBP), 4-trifluoromethylbenzoyl (PMTFP), unsubstituted benzoyl (PMBP), and acetyl (PMAP) derivatives.

Solvent extraction Uranium recovery Nuclear fuel cycle

Unique Intramolecular Cyclization vs. Meta- and Para-Chloro Isomers

The 4-(o-chlorobenzoyl) substituent in the target compound undergoes intramolecular nucleophilic substitution of the ortho-chlorine atom, leading to the formation of chromeno[3,2-d]pyrazole (xanthone analog) ring systems [1]. This cyclization is sterically and mechanistically prohibited in the 3-chlorobenzoyl (meta, CAS 64598-51-2) and 4-chlorobenzoyl (para, CAS 70692-01-2) isomers, where the chlorine atom cannot achieve the requisite proximity to the pyrazolone nucleophile.

Heterocyclic synthesis Xanthone analogs Structure-reactivity relationships

Synergistic Uranium(VI) Extraction with Neutral Co-Extractants

The synergistic extraction of uranium(VI) from both HCl and H2SO4 media using PMCBP combined with neutral co-extractants was systematically quantified. The extracted species stoichiometry was determined as UO2A2B (A = PMCBP, B = neutral co-extractant), and the synergistic extraction power followed the order: PMCBP-TOPO > PMCBP-DOSO > PMCBP-TBP [1]. Equilibrium constants for each ternary system were calculated, enabling precise prediction of extraction performance.

Synergistic extraction Uranium separation Neutral extractants

Zinc(II) Complexation and Antimalarial Activity: Para-Chloro Benchmark

Although direct antimalarial data for the ortho-chloro derivative (PMCBP) are not available, the para-chloro analog 4-(4-chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PCBPMP) forms octahedral Zn(II) complexes that exhibit in vitro antimalarial activity against Plasmodium falciparum [1]. The Zn(II) complexes of PCBPMP showed greater activity than the free ligand, and this study represents the first report of antimalarial activity for zinc complexes of acyl pyrazolone ligands. The identical pyrazolone core and the presence of a chloro substituent suggest that the ortho isomer could yield complexes with distinct coordination geometry and potentially differentiated biological activity due to steric effects of the ortho-chlorine.

Metal-based drug discovery Antimalarial agents Zn(II) complexes

Recommended Application Scenarios Based on Quantitative Evidence


Uranium(VI) Solvent Extraction for Nuclear Fuel Cycle

PMCBP is the highest-performing extractant among the 1-phenyl-3-methyl-4-acyl-pyrazol-5-one series for uranium(VI) recovery from hydrochloric acid media, with extraction power exceeding that of PMNBP, PMTFP, PMBP, and PMAP [1]. When paired with trioctylphosphine oxide (TOPO) as a neutral synergistic co-extractant, the PMCBP-TOPO system achieves the maximum extraction efficiency, with the extracted species identified as UO2(PMCBP)2·TOPO [2]. This makes PMCBP the preferred chelating agent for uranium separation processes where high distribution ratios and predictable synergistic behavior are required.

Synthesis of Xanthone-Fused Heterocyclic Libraries

The ortho-chlorobenzoyl group enables an intramolecular nucleophilic aromatic substitution reaction that is structurally impossible with the meta- or para-chloro isomers [3]. This cyclization provides direct access to benzopyrano[2,3-c]pyrazol-4(2H)-one and related fused tricyclic systems, which are scaffolds of interest in medicinal chemistry for anthelmintic and anticancer lead discovery. Researchers requiring a building block that doubles as a precursor to xanthone-fused heterocycles should select the 2-chloro derivative over its regioisomeric analogs.

Tunable Metal Complexes for Bioinorganic Studies

The 4-acylpyrazolone ligand family forms stable octahedral complexes with divalent and trivalent metals including Zn(II), Cu(II), and lanthanides [4]. The ortho-chlorine substituent introduces steric bulk adjacent to the chelating oxygen atoms, which can influence coordination geometry, metal-ligand bond lengths, and ultimately biological activity. The para-chloro analog has already demonstrated antimalarial activity as a Zn(II) complex [5], validating the pharmacophore; the ortho isomer offers an unexplored steric perturbation that may yield differentiated potency or selectivity profiles.

Synergistic f-Block Element Separation Systems

Beyond uranium, 4-acyl-5-pyrazolones are established extractants for trivalent lanthanides and actinides, with extraction constants strongly correlated to the Hammett σ constant of the acyl substituent [6]. The ortho-chloro substitution in PMCBP enhances ligand acidity compared to the unsubstituted PMBP, leading to extraction at lower pH values. This property is valuable for designing selective separation schemes for americium, curium, and rare earth elements from acidic process streams, where the ortho isomer may offer a distinct pH1/2 window compared to para-substituted analogs.

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